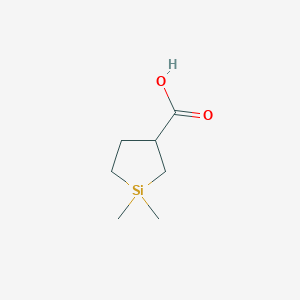

1,1-Dimethylsilolane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1-Dimethylsilolane-3-carboxylic acid is a chemical compound with the molecular formula C7H14O2Si and a molecular weight of 158.272. It is related to 3-{[(tert-butoxy)carbonyl]amino}-1,1-dimethylsilolane-3-carboxylic acid, which has a molecular weight of 273.4 .

Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of chemical reactions, including esterification with alcohols, amide formation with amines, and reduction to alcohols . They can also react with bases to form salts .科学的研究の応用

Surface Modification and Bonding Techniques

Novel bonding techniques for poly(dimethylsiloxane) (PDMS)-based devices have been developed using chemical surface modifications, employing functionalization to present primary amine groups on PDMS surfaces and carboxylic acid groups on glass or gold substrates. This method facilitates irreversible bonding through peptide bond formation at room temperature, offering comparable bond strengths to conventional methods and expanding surface chemistry varieties for PDMS device bonding (Ouellet et al., 2010).

Supramolecular Structures

Research on siloxane-containing dicarboxylic acids has led to the development of novel supramolecular structures. For instance, a coordination compound formed from a novel dicarboxylic acid and copper hydroxide exhibited a self-assembled three-dimensional supramolecular structure, demonstrating potential for advanced material applications (Zaltariov et al., 2014).

Catalytic Reduction Processes

The selective reduction of carboxylic acids to aldehydes using a nickel-catalyzed process illustrates the utility of silane reductants in producing aldehydes from various substrates, including those relevant to pharmaceuticals. This scalable method offers a direct route to deuterated aldehydes, highlighting the broad applicability of carboxylic acid derivatives in chemical synthesis (Iosub et al., 2019).

Molecular Engineering

Research into carboxylic acid dimers provides insights into molecular engineering, particularly in the context of hydrogen bonding and hydrophobic interactions. The study of these dimers in aqueous solutions aids in understanding the fundamental forces driving self-association and assembly processes, which are crucial for designing molecular systems and materials (Chen et al., 2008).

特性

IUPAC Name |

1,1-dimethylsilolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-10(2)4-3-6(5-10)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGIOYSEHUTRJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

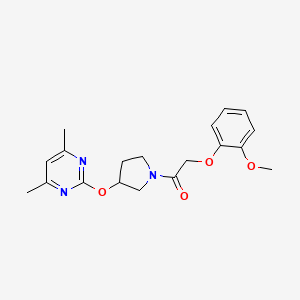

![2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2828840.png)

![5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2828841.png)

![3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine](/img/structure/B2828845.png)

![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)

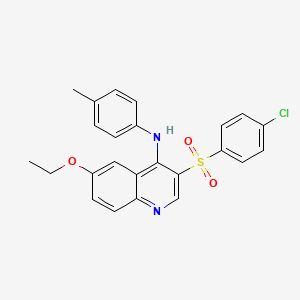

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)

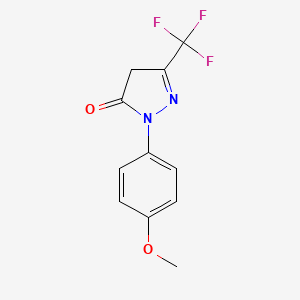

![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)